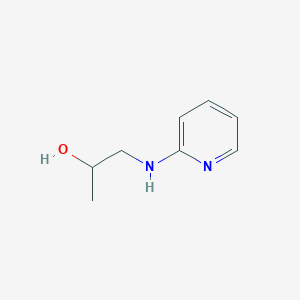

1-(Pyridin-2-ylamino)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5,7,11H,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRVWEKZGGTVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389235 | |

| Record name | 1-(pyridin-2-ylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115724-61-3 | |

| Record name | 1-(pyridin-2-ylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Isomeric Considerations of 1 Pyridin 2 Ylamino Propan 2 Ol

Systematic Nomenclature and Related Structural Classes

The name 1-(Pyridin-2-ylamino)propan-2-ol explicitly details the molecule's structure. The "propan-2-ol" component indicates a three-carbon propane (B168953) chain with a hydroxyl (-OH) group on the second carbon. The "1-(Pyridin-2-ylamino)" portion signifies that a pyridin-2-yl group is attached to the propane chain via a nitrogen atom (amino group) at the first carbon position.

This compound belongs to two primary structural classes:

2-Aminopyridine (B139424) Derivatives: These are compounds containing a pyridine (B92270) ring substituted with an amino group at the second position. nih.govnih.gov 2-aminopyridine itself is a versatile precursor in the synthesis of various heterocyclic compounds and is a component in several pharmacologically active molecules. nih.govchemicalbook.com The properties and reactivity of aminopyridines can be influenced by the position of the amino group on the pyridine ring. chemicalbook.com

Propanolamines: This class of compounds possesses both an amino group and a hydroxyl group on a propane backbone. The relative positions of these functional groups are key to their chemical behavior.

The combination of the aminopyridine and propanolamine (B44665) functionalities in this compound results in a molecule with a unique set of chemical properties.

| Nomenclature and Structural Class | Description |

| Systematic Name | This compound |

| Parent Compound (Amine) | 2-Aminopyridine nih.gov |

| Parent Compound (Alcohol) | Propan-2-ol |

| Key Functional Groups | Pyridinylamino, Hydroxyl |

| Structural Class | 2-Aminopyridine Derivative, Propanolamine |

Stereochemical Aspects: Chirality and Isomerism of N-Pyridin-2-yl-2-hydroxypropylamines

A critical feature of this compound is the presence of a chiral center. The second carbon atom of the propan-2-ol chain is bonded to four different groups: a hydroxyl group, a methyl group, a hydrogen atom, and a (pyridin-2-ylamino)methyl group. This asymmetry means the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers.

These enantiomers are designated as:

(R)-1-(Pyridin-2-ylamino)propan-2-ol

(S)-1-(Pyridin-2-ylamino)propan-2-ol

The (R) and (S) descriptors refer to the specific three-dimensional arrangement of the groups around the chiral center, according to the Cahn-Ingold-Prelog priority rules. The synthesis of specific enantiomers, known as asymmetric synthesis, is of significant interest in fields like medicinal chemistry, as different enantiomers of a chiral drug can have distinct biological activities. The synthesis of enantioenriched alcohols can be achieved through methods like asymmetric hydrogenation. researchgate.net

The broader class of N-Pyridin-2-yl-2-hydroxypropylamines, to which this compound belongs, will also exhibit stereoisomerism whenever a chiral center is present. The specific configuration of these stereoisomers can significantly influence their interaction with other chiral molecules, such as biological receptors and enzymes.

| Isomer | Chiral Center Location | Description |

| (R)-1-(Pyridin-2-ylamino)propan-2-ol | Carbon-2 of the propane chain | One of the two enantiomers of the compound. |

| (S)-1-(Pyridin-2-ylamino)propan-2-ol | Carbon-2 of the propane chain | The other enantiomer of the compound. |

Advanced Synthetic Methodologies for 1 Pyridin 2 Ylamino Propan 2 Ol and Its Derivatives

Direct Synthesis Approaches to N-Pyridin-2-yl-2-hydroxypropylamines

Direct methods for forging the bond between the pyridine (B92270) ring and the propan-2-olamine side chain offer an efficient pathway to the target structure. These approaches typically involve forming the key nitrogen-carbon bond in a single, often one-pot, procedure.

Reductive Amination Strategies for Alcohol-Amine Scaffolds

Reductive amination is a powerful and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds. sigmaaldrich.com The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is subsequently reduced in situ to the corresponding amine. masterorganicchemistry.com This strategy avoids the problems of over-alkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com

For the synthesis of 1-(pyridin-2-ylamino)propan-2-ol, the direct reductive amination would involve the condensation of 2-aminopyridine (B139424) with 1-hydroxypropan-2-one (acetol). The resulting imine intermediate is then reduced using a selective reducing agent.

Reaction Scheme:

Pyridine Ring Functionalization and Alkylation Strategies

Cross-Coupling Reactions for Substituted Pyridine Synthesis

The formation of the bond between the pyridine ring and the aminopropanol (B1366323) side chain is often achieved through powerful cross-coupling reactions. These methods offer a versatile and efficient means to construct C-N bonds, a fundamental transformation in the synthesis of a wide array of functionalized molecules. Two of the most prominent methods in this context are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. purdue.eduacsgcipr.org This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is crucial and has evolved through several "generations" to expand the reaction's scope and improve its efficiency under milder conditions. youtube.com For the synthesis of aminopyridine derivatives, this method provides a direct route by coupling a halopyridine with the desired amine.

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. wikipedia.orgwikipedia.org Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations often employ soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. The Goldberg reaction, a variation of the Ullmann condensation, is particularly relevant for the N-arylation of anilines and other amines with aryl halides. wikipedia.org

The following table summarizes examples of these cross-coupling reactions for the synthesis of substituted aminopyridines, highlighting the diversity of catalysts, ligands, and reaction conditions employed.

| Reaction Type | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 95 | Buchwald et al. |

| Buchwald-Hartwig | 2-Chloropyridine | n-Butylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 88 | Hartwig et al. |

| Ullmann-Goldberg | 2-Iodopyridine | Morpholine | CuI / L-proline | K₂CO₃ | DMSO | 90 | 85 | Ma et al. |

| Ullmann-Goldberg | 2-Bromopyridine | (R)-2-aminopropan-1-ol | CuI / picolinic acid | K₂CO₃ | DMSO | 100 | Not specified | researchgate.net |

Formation of Related Aminopyridine-Alcohol Architectures via Cyclization and Annulation

Beyond the direct formation of the C-N bond, the synthesis of related heterocyclic systems containing the aminopyridine-alcohol motif often involves cyclization and annulation strategies. These methods allow for the construction of more complex, rigid scaffolds which can be of significant interest for various applications.

Cyclization Reactions for Pyrido-Fused Heterocyclic Systems

Pyrido-fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines, are an important class of compounds, with many exhibiting a wide range of biological activities. nih.gov The synthesis of these systems often involves the cyclization of a 2-aminopyridine derivative with a suitable bifunctional electrophile.

One common approach involves the reaction of 2-aminopyridines with β-dicarbonyl compounds or their equivalents. rsc.org For instance, the condensation of 2-aminopyridine with ethyl acetoacetate (B1235776) can lead to the formation of a pyrido[1,2-a]pyrimidin-4-one scaffold. The reaction proceeds through the formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration. Various catalysts and reaction conditions can be employed to promote this transformation.

Another powerful strategy is the cobalt-catalyzed [2+2+2] cycloaddition of polyunsaturated compounds. This method allows for the efficient construction of tricyclic fused 3-aminopyridines from precursors containing an ynamide, an alkyne, and a nitrile functionality. nih.gov

The following table provides examples of cyclization reactions leading to pyrido-fused systems.

| Starting Materials | Reagents/Catalyst | Product Type | Key Transformation | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine, N,N-disubstituted ethyl malonamate | POCl₃, reflux in 1,2-dichloroethane | Pyrido[1,2-a]pyrimidin-2-one and -4-one | Condensation and Cyclization | Good | nih.gov |

| 2-Aminopyridines, Isopropylidene methoxymethylenemalonate | Thermal | 4H-Pyrido[1,2-a]pyrimidin-4-one | Thermal Cyclization and Decarboxylation | Not specified | researchgate.net |

| 2-Halopyridine, (Z)-3-amino-3-arylacrylate ester | CuI, DMF | Pyrido[1,2-a]pyrimidin-4-one | Tandem Ullmann C-N coupling and intramolecular amidation | Good to Excellent | rsc.org |

| 2-Aminopyridines, 1,3-Dicarbonyl compounds | Perchloric or hydrobromic acid | Pyrido[1,2-a]pyrimidinium salts | Condensation and Cyclization | Good | rsc.org |

Annulation Strategies for Pyridinone Derivatives

Annulation reactions provide a powerful tool for constructing pyridinone rings, which are core structures in many biologically active compounds. These strategies often involve the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

A prominent annulation strategy for the synthesis of pyridinones is the [4+2] cycloaddition, or Diels-Alder reaction. rsc.org In this approach, a 1-azadiene (a four-atom component containing a nitrogen) reacts with a two-atom dienophile (such as an alkyne or an alkene) to form a six-membered heterocyclic ring. rsc.org The regioselectivity of the reaction can often be controlled by the electronic nature of the substituents on both the diene and the dienophile.

Another approach involves the tandem nucleophilic substitution and intramolecular thiosulfonylation between bromoalkane-tethered ynones and potassium thiosulfonate salts, which can lead to the formation of cyclic sulfides that can be precursors to pyridinone-like structures. acs.org Furthermore, a [3+2+1] annulation strategy has been developed for the preparation of pyridine N-oxides, which can be subsequently converted to pyridones. This method involves the reaction of stabilized enolates with vinamidinium salts and hydroxylamine (B1172632) hydrochloride. princeton.edu

The table below presents examples of annulation strategies for the synthesis of pyridinone derivatives.

| Reaction Type | Key Reactants | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | 1-Azadiene derivatives, Alkynes/Alkenes | Thermal or Transition Metal-Catalyzed | Substituted Pyridines/Pyridones | Forms six-membered ring in one step. | rsc.org |

| [3+2+1] Annulation | Stabilized enolates, Vinamidinium salts, Hydroxylamine hydrochloride | None | Pyridine N-oxides | Convergent synthesis of pyridine N-oxides. | princeton.edu |

| Tandem Annulation | 2-Alkynoyl-2′-iodo-1,1′-biphenyls, Isocyanoacetates | Copper | Pyrrole-fused tetracyclic skeletons | Rapid access to complex fused systems. | acs.org |

Coordination Chemistry of 1 Pyridin 2 Ylamino Propan 2 Ol As a Ligand

Ligand Design Principles and Donor Atom Characteristics

The design of ligands is a fundamental aspect of coordination chemistry, influencing the properties and reactivity of the resulting metal complexes. Pyridine-based alcohols, such as 1-(Pyridin-2-ylamino)propan-2-ol, are of particular interest due to their versatile coordination behavior. nih.gov

N,O-Chelating Capabilities of Pyridine-Alcohol Ligands

Pyridine-alcohol ligands are known for their ability to act as N,O-chelating agents. This means they can bind to a metal center through both a nitrogen atom (from the pyridine (B92270) ring) and an oxygen atom (from the alcohol group), forming a stable chelate ring. researchgate.net This chelation enhances the stability of the resulting metal complex compared to monodentate ligands. The deprotonation of the alcohol group to form an alkoxide provides a strong donor to the metal center. rsc.org The formation of five-membered chelate rings is thermodynamically favorable and contributes to the stability of the complexes. researchgate.net

The flexibility of the propanol (B110389) chain in this compound allows for conformational adjustments to achieve optimal coordination geometry with various metal ions. This adaptability, combined with the presence of both a soft pyridine nitrogen donor and a hard alcohol oxygen donor, makes these ligands versatile for coordinating with a wide range of transition metals. wikipedia.orgresearchgate.net

σ-Donation and Hydrogen Bonding Interactions within Pyridine-Alcohol Ligands

The cooperative effect of the hydrogen-bond donor (the alcohol's -OH group) and acceptor (the pyridine nitrogen) can facilitate certain chemical transformations. nih.gov For instance, hydrogen bonding can polarize and weaken adjacent C-H bonds, making them more susceptible to activation. princeton.edu

Formation and Characterization of Metal Complexes

The versatile nature of this compound and related pyridine-alcohol ligands allows for the synthesis of a variety of metal complexes with diverse structures and nuclearities.

Synthesis of Mononuclear and Polynuclear Coordination Compounds with Transition Metals

Pyridine-alcohol ligands can form both mononuclear and polynuclear complexes with transition metals such as copper, nickel, cobalt, and zinc. nih.govrsc.org The nuclearity of the resulting complex often depends on the reaction conditions, including the metal-to-ligand ratio and the specific metal salt used. nih.govnih.gov

Mononuclear Complexes: In these complexes, a single metal ion is coordinated by one or more ligand molecules. For example, mononuclear complexes of various transition metals have been synthesized with ligands containing pyridine and alcohol or amine functionalities. researchgate.netelsevierpure.comrsc.org The formation of mononuclear species is often favored when there is a 1:1 ratio of metal to a dinucleating ligand. nih.gov

Polynuclear Complexes: These complexes contain two or more metal centers bridged by ligands. Pyridine-alkoxide ligands are particularly effective at forming polynuclear clusters, where the deprotonated oxygen atom of the alcohol group acts as a bridging atom between metal ions. researchgate.netrsc.org The synthesis of di-, tri-, and even tetranuclear complexes has been reported with related polypodal pyridyl ligands. acs.org The ability to form such intricate structures is crucial for developing new materials with interesting magnetic or catalytic properties. researchgate.net

| Metal | Nuclearity | Ligand System | Reference |

| Cu(II), Zn(II) | Mononuclear & Dinuclear | 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol | nih.gov |

| Mn, Cu, Co, Ni | Polynuclear | Polydentate pyridine-alkoxide ligands | rsc.org |

| Cu(II) | Mononuclear & Polynuclear | Pyridylalkylaminomethylphenol polypodal ligands | acs.org |

| Ni(II), Cu(II) | Mononuclear & Binuclear | Pyridine-2,6-dicarboxylic acid with monoethanolamine | elsevierpure.com |

Variable Coordination Modes and Geometries in Pyridine-Alcohol Metal Complexes

Pyridine-alcohol ligands exhibit remarkable versatility in their coordination modes, leading to a wide array of coordination geometries around the metal center. nih.gov The ligand can coordinate in a neutral, monoanionic, or dianionic form, depending on the deprotonation of the hydroxyl groups. mdpi.com

Common coordination geometries observed in metal complexes with pyridine-based ligands include:

Octahedral mdpi.comjscimedcentral.com

Square pyramidal acs.orgmdpi.comrsc.org

Tetrahedral wikipedia.orgjscimedcentral.com

Trigonal pyramidal rsc.org

The specific geometry adopted is influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the steric and electronic properties of the pyridine-alcohol ligand itself. nih.govmdpi.com For instance, in some copper(II) complexes, the geometry can range from nearly perfect square planar to distorted square pyramidal. rsc.org

| Metal Ion | Coordination Geometry | Ligand System | Reference |

| Cu(II) | Square Pyramidal, Distorted Octahedral | Pyridylalkylaminomethylphenol polypodal ligands | acs.org |

| Cd(II) | Octahedral | 2,6-dimethanolpyridine | mdpi.com |

| Cu(II) | Square Pyramidal | 2,6-dimethanolpyridine | mdpi.com |

| Zn(II) | Distorted Tetrahedral | Ethyl nicotinate | mdpi.com |

| Cu(II) | Square Planar, Square Pyramidal, Trigonal Pyramidal | 2-ethylpyridine, 2-(hydroxyethyl)pyridine | rsc.org |

Structural Elucidation of Coordination Complexes via X-ray Diffraction

Numerous studies have utilized X-ray diffraction to characterize metal complexes of pyridine-alcohol and related ligands. nih.govresearchgate.netrsc.orgacs.orgrsc.org For example, the crystal structures of mononuclear and polynuclear copper(II) complexes have revealed square-base pyramidal and distorted octahedral geometries. acs.org Similarly, X-ray analysis has been crucial in confirming the structures of mononuclear Ni(II) and binuclear Cu(II) complexes, as well as elucidating the coordination environments in various zinc(II) and cadmium(II) complexes. elsevierpure.commdpi.com The data obtained from X-ray diffraction studies are essential for understanding the structure-property relationships in these coordination compounds. mdpi.com

Reactivity of Coordinated this compound Ligands

The coordination of this compound to a metal center can significantly alter the reactivity of the ligand's functional groups: the secondary alcohol, the secondary amine, and the pyridine ring. The metal center can act as a Lewis acid, influencing electron density distribution and bond polarization within the ligand. Furthermore, the metal can directly participate in reactions involving the coordinated ligand, leading to transformations not readily observed in the free ligand. The reactivity can be broadly categorized into reactions involving the alcohol group, the amino group, and the pyridine ring.

Reactions Involving the Alcohol Group: Catalytic Dehydrogenation

One of the most well-documented reactions of coordinated alcohols, particularly those with a pyridine moiety, is catalytic dehydrogenation to form the corresponding ketone. This transformation is of significant interest for the synthesis of fine chemicals and in the context of hydrogen storage and release. While specific studies on this compound complexes are not extensively reported, the reactivity of analogous pyridine-alcohol and amino-alcohol ligands in the coordination sphere of transition metals such as ruthenium and manganese provides a strong basis for understanding their potential behavior.

Ruthenium complexes, in particular, have been shown to be effective catalysts for the oxidation of alcohols. For instance, trinuclear ruthenium complexes bearing pyridine-alkoxide ligands have demonstrated high catalytic activity for the oxidation of both primary and secondary alcohols to aldehydes and ketones, respectively, using tert-butyl hydroperoxide as an oxidant. These reactions can often be completed at room temperature within an hour. The general mechanism is believed to involve the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to yield the carbonyl compound and a metal-hydride species.

Manganese complexes with pincer-type ligands have also emerged as efficient catalysts for the dehydrogenation of alcohols. These reactions often proceed via a metal-ligand cooperation (MLC) mechanism, where both the metal center and a basic site on the ligand participate in the activation of the alcohol's O-H bond. For example, manganese PNP-pincer complexes have been successfully employed in the formal hydroamination of allylic alcohols, a process that involves an initial dehydrogenation of the alcohol. mdpi.com The catalytic cycle is proposed to involve the formation of a manganese(I)-alkoxide intermediate, which then undergoes β-hydride elimination to produce an aldehyde or ketone and a manganese(I)-hydride species. figshare.com

A general representation of the dehydrogenation of coordinated this compound is the conversion to the corresponding ketone, 1-(Pyridin-2-ylamino)propan-2-one.

Table 1: Representative Catalytic Systems for Dehydrogenation of Alcohols Analogous to this compound

| Catalyst Precursor | Ligand Type | Alcohol Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| [Ru3(CO)12] | Pyridine-alkoxide | Various secondary alcohols | Corresponding ketones | tert-butyl hydroperoxide, room temp. | High | aklectures.com |

| Mn(I) PNP-pincer complex | PNP pincer | Various allylic alcohols | Corresponding aldehydes/ketones | Base, heat | Up to 94% | mdpi.com |

Reactions Involving the Amino Group and Pyridine Ring

The reactivity of the aminopyridine fragment of the coordinated ligand is also of significant interest. The coordination to a metal center generally decreases the electron density on the pyridine ring and can influence the nucleophilicity of the amino group.

N-Alkylation: The N-H bond of the coordinated amino group can be a site for further functionalization. Manganese-pincer complexes have been shown to catalyze the N-alkylation of various heteroaromatic amines, including 2-aminopyridine (B139424), using alcohols as the alkylating agents. figshare.com This transformation proceeds through a "hydrogen-borrowing" or "hydrogen autotransfer" mechanism, which involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, and subsequent reduction of the imine by the metal-hydride species generated in the first step. This suggests that a coordinated this compound ligand could potentially undergo intramolecular or intermolecular N-alkylation reactions under similar catalytic conditions.

N-Acylation: The amino group of uncoordinated aminopyridines readily undergoes acylation. researchgate.net While specific examples with coordinated this compound are scarce, it is expected that the nucleophilicity of the amino nitrogen would be reduced upon coordination to a Lewis acidic metal center. However, acylation could still be possible, potentially with more reactive acylating agents or under forcing conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring:

The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. rsc.org Coordination to a metal center further enhances this deactivation by withdrawing more electron density from the ring. Consequently, electrophilic substitution on a coordinated pyridine ring is generally more difficult than on the free ligand and typically requires harsh reaction conditions. If it does occur, substitution is directed to the meta-position (C4 and C6) relative to the ring nitrogen.

Conversely, the increased electron deficiency of the coordinated pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho (C6) and para (C4) positions. researchgate.net The coordination of the pyridine nitrogen to a metal center acts as a potent activating group for SNAr reactions. Recent studies have even demonstrated the amination of aminopyridines via a transient η6-coordination of the pyridine ring to a ruthenium catalyst, enabling the cleavage of a pyridyl C-N bond and substitution with another amine. nih.gov This highlights the potential for the coordinated this compound ligand to undergo substitution reactions on the pyridine ring, a transformation that would be challenging with the free ligand.

Computational Chemistry and Spectroscopic Investigations of 1 Pyridin 2 Ylamino Propan 2 Ol

Theoretical Approaches to Molecular Structure and Conformation

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized geometry of 1-(Pyridin-2-ylamino)propan-2-ol, which corresponds to the lowest energy conformation of the molecule. arxiv.org DFT calculations provide a foundational understanding of the molecule's structural parameters. arxiv.org

The process involves using various basis sets, such as cc-pVDZ, cc-pVTZ, and cc-pVQZ, to achieve accurate results for the molecule's geometry. arxiv.org The optimized structure allows for the determination of bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional arrangement.

Analysis of Conformational Space and its Influence on Reactivity

The conformational space of this compound encompasses all possible spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Analyzing this space is critical for understanding how the molecule's shape influences its chemical reactivity. Different conformers can exhibit varying levels of stability and may present different sites for chemical reactions. The study of the conformational landscape helps in identifying the most stable conformers and the energy barriers between them, which in turn affects the molecule's behavior in chemical reactions.

Electronic Structure and Charge Distribution Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. researchgate.net For this compound, the analysis of its HOMO-LUMO gap provides insights into its potential for participating in chemical reactions, with a lower gap enhancing its reactivity by facilitating electron transfer. researchgate.net

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

Natural Bond Orbital (NBO) and Mulliken Population Analysis for Electron Density

Natural Bond Orbital (NBO) and Mulliken population analysis are computational methods used to analyze the distribution of electrons within a molecule. uni-rostock.deresearchgate.net These analyses provide a way to assign partial charges to individual atoms, offering a picture of the charge distribution and identifying electrophilic and nucleophilic sites. researchgate.net

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. huntresearchgroup.org.uk This method is known for its numerical stability and provides a more accurate description of electron distribution, especially in compounds with significant ionic character. researchgate.net Mulliken population analysis, while simpler, can be more dependent on the basis set used in the calculation. huntresearchgroup.org.uk Both methods are valuable for interpreting the electronic structure and predicting the reactivity of this compound.

| Analysis Method | Key Features |

| Natural Bond Orbital (NBO) | Provides localized bond orbitals, numerically stable, good for ionic compounds. researchgate.net |

| Mulliken Population Analysis | Simpler method, but results can be sensitive to the basis set used. huntresearchgroup.org.uk |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other. libretexts.org The MEP is calculated at a specific distance from the nuclei and is color-coded to indicate different regions of electrostatic potential. libretexts.orgyoutube.com

Typically, red or orange areas on an MEP map represent regions of negative electrostatic potential, which are rich in electrons and likely to act as nucleophilic or hydrogen bond acceptor sites. youtube.com Blue areas indicate regions of positive electrostatic potential, which are electron-poor and represent electrophilic or hydrogen bond donor sites. youtube.com Green areas denote regions of neutral potential. For this compound, the MEP map would reveal the electron-rich nitrogen atoms of the pyridine (B92270) ring and the oxygen of the hydroxyl group as potential sites for electrophilic attack, while the hydrogen atoms of the amino and hydroxyl groups would be identified as potential sites for nucleophilic attack.

| Color | Electrostatic Potential | Chemical Interpretation |

| Red/Orange | Negative | Electron-rich, nucleophilic, H-bond acceptor. youtube.com |

| Blue | Positive | Electron-poor, electrophilic, H-bond donor. youtube.com |

| Green | Neutral | Van der Waals surface. |

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Spectroscopic analysis is a cornerstone of chemical identification and structural elucidation. For this compound, a combination of vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectroscopy, augmented by computational predictions, offers a powerful approach to characterizing its molecular framework.

Correlation of Computed and Experimental Vibrational Frequencies (FT-IR, FT-Raman)

The vibrational modes of this compound can be investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. nipne.ro These experimental techniques provide a fingerprint of the molecule based on the vibrations of its chemical bonds. To aid in the assignment of these experimental bands, theoretical calculations, typically using Density Functional Theory (DFT), are employed. nih.gov

Computational models calculate the vibrational frequencies and intensities of the molecule in its ground state. However, these theoretical frequencies often show systematic deviations from experimental results due to the approximations inherent in the calculations and the neglect of anharmonicity. To bridge this gap, the computed frequencies are often scaled using empirical scaling factors, which leads to a much-improved correlation with experimental data. nih.gov A detailed comparison allows for the unambiguous assignment of key vibrational modes, such as O-H, N-H, C-H, C-O, and the pyridine ring vibrations. berkeley.edu

Table 1: Illustrative Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |

| Data not available | Data not available | Hypothetical value | O-H stretch |

| Data not available | Data not available | Hypothetical value | N-H stretch |

| Data not available | Data not available | Hypothetical value | Aromatic C-H stretch |

| Data not available | Data not available | Hypothetical value | Aliphatic C-H stretch |

| Data not available | Data not available | Hypothetical value | Pyridine ring stretch |

| Data not available | Data not available | Hypothetical value | C-O stretch |

| Data not available | Data not available | Hypothetical value | C-N stretch |

Note: The table above is for illustrative purposes to demonstrate the format of data presentation. Specific experimental and computational data for this compound is not available in the cited sources.

Theoretical Prediction of NMR Chemical Shifts and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and chemical environment of atoms in a molecule. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a valuable counterpart to experimental spectra. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, used in conjunction with DFT. nih.gov

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The predicted shifts can be directly compared with those obtained from high-resolution NMR experiments, which are often conducted in deuterated solvents like chloroform (B151607) (CDCl₃). docbrown.info This comparison helps to confirm structural assignments and understand how the electronic environment influences each nucleus. youtube.com

Table 2: Hypothetical Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Experimental δ (ppm) | Theoretical δ (ppm) |

| ¹³C NMR | ||

| C (Pyridine, C2) | Data not available | Hypothetical value |

| C (Propanol, C2) | Data not available | Hypothetical value |

| C (Propanol, C1) | Data not available | Hypothetical value |

| ¹H NMR | ||

| H (Alcohol, OH) | Data not available | Hypothetical value |

| H (Amine, NH) | Data not available | Hypothetical value |

| H (Propanol, CH) | Data not available | Hypothetical value |

Mechanistic Insights from Computational Modeling

Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the study of mechanisms and energetics that can be difficult to probe experimentally.

Application of Transition State Theory (TST) in Reaction Energetics

Transition State Theory (TST) is a fundamental model used to explain the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which represents the point of highest energy along the reaction coordinate. wikipedia.org

Computational modeling can be used to map the potential energy surface of a reaction involving this compound. By locating the structures of reactants, transition states, and products, key thermodynamic and kinetic parameters can be calculated. These include the standard Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). wikipedia.org This information is crucial for predicting reaction feasibility, understanding rate-determining steps, and exploring potential reaction pathways, such as N-alkylation or O-acylation.

Influence of Implicit and Explicit Solvent Models on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models must account for these solvent effects. mdpi.comchemrxiv.org There are two primary approaches:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and can often capture the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants and transition states differently. chemrxiv.org

Explicit Solvent Models: This approach involves including a number of individual solvent molecules in the calculation. While computationally more demanding, this method can account for specific, short-range interactions like hydrogen bonding between the solute (this compound) and the solvent molecules. These specific interactions can be critical in accurately describing the reaction pathway and energetics. rsc.org

The choice of solvent model can alter the calculated shape of the potential energy surface and may even change the predicted reaction mechanism, highlighting the importance of accurately representing the reaction environment in computational studies. chemrxiv.org

Q & A

Q. How can the synthesis of 1-(Pyridin-2-ylamino)propan-2-ol be optimized for improved yield and purity?

Methodological Answer:

- Step 1: Utilize nucleophilic substitution reactions between 2-aminopyridine and epoxide precursors (e.g., propylene oxide derivatives) under controlled pH (7–9) to favor amine-epoxide coupling .

- Step 2: Optimize solvent selection (e.g., ethanol or THF) to enhance solubility of intermediates.

- Step 3: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for purification, monitoring via TLC (Rf ~0.3–0.5) .

- Step 4: Characterize intermediates using -NMR to confirm regioselectivity (e.g., pyridine C-H coupling at δ 8.1–8.3 ppm) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS):

- ESI-MS in positive ion mode: Look for [M+H] peaks near m/z 167 (CHNO) .

- HPLC:

Advanced Research Questions

Q. How does stereochemistry at the propan-2-ol center influence the biological activity of this compound?

Methodological Answer:

- Stereochemical Resolution:

- Activity Testing:

- Computational Modeling:

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences between enantiomers to β1-receptor subtypes .

Q. What computational strategies predict the thermodynamic stability and reactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculate Gibbs free energy (ΔG) for tautomeric forms (e.g., keto-enol equilibria) using B3LYP/6-311+G(d,p) basis sets .

- Reactivity Descriptors:

- Analyze Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Solvent Effects:

Q. How can contradictions in reported pharmacological data for this compound analogs be resolved?

Methodological Answer:

- Data Harmonization:

- Metabolite Profiling:

- Use LC-MS/MS to identify oxidative metabolites (e.g., N-dealkylation products) that may interfere with activity assays .

- Cross-Validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.